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This technical support center provides troubleshooting guidance and frequently asked

questions for researchers, scientists, and drug development professionals using AMAS
(Alignment Manipulation and Summary) to process large alignment files. The following sections

offer solutions to common issues and outline best practices for efficient data handling.

Troubleshooting Guides
This section addresses specific error messages and performance bottlenecks you might

encounter when working with large datasets in AMAS.

Issue: "Argument list too long" Error When Processing
Many Files
Question: I'm trying to concatenate thousands of individual locus alignment files using a

wildcard (e.g., *.fas), but I'm getting an "Argument list too long" error. How can I resolve this?

Answer:

This error originates from the operating system's limit on the number of arguments that can be

passed to a single command, not from AMAS itself. When you use a wildcard like *, the shell

expands it into a list of all matching filenames, which can exceed this limit if there are too many

files.
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Split and Concatenate in Batches: The most straightforward approach is to divide your files

into smaller subdirectories and run AMAS on each subdirectory separately. You can then

concatenate the resulting intermediate files.[1]

Increase System Argument Limit (Advanced): For Linux-based systems, it's possible to

increase the maximum argument list size. You can check your current limit with getconf

ARG_MAX. Increasing this limit (e.g., with ulimit -s 65536) can provide a temporary solution,

but it may require system administrator privileges and understanding of your system's

resource allocation.[1][2]

Use find with a loop (Alternative): While not a direct AMAS optimization, you can use shell

commands to process files in batches. However, a simple find ... | xargs ... approach will not

work for concatenation as it processes files individually. A custom loop that builds up the

AMAS command with batches of files is a more robust scripting solution.

Issue: Slow Performance When Summarizing a Large
Number of Alignments
Question: The amas summary command is running very slowly on my dataset of thousands of

alignment files. How can I speed up this process?

Answer:

AMAS is designed for efficient processing, but summarizing a vast number of files can still be

time-consuming. You can significantly improve performance by leveraging parallel processing.

Solution:

Utilize Multiple Cores: The summary command in AMAS has a built-in option for

parallelization. Use the -c or --cores flag to specify the number of CPU cores you want to

dedicate to the task. This is particularly effective for the file parsing and summary calculation

steps.[3]

Example Command:

This command tells AMAS to use 12 cores to process all PHYLIP files in the current

directory. Note that you will only see a significant speed-up when you have a large number of
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files to process.[3]

Issue: Potential Memory Errors with Extremely Large
Single Alignment Files
Question: I have a single, very large concatenated alignment file (several gigabytes). I'm

concerned about running into memory errors when trying to calculate summary statistics or

perform other manipulations. What is the best practice in this scenario?

Answer:

While AMAS is efficient, extremely large single files can still strain system memory. The most

effective strategy is to split the large file into more manageable chunks before processing.

Solution:

Split the Alignment: Use the AMAS split command to break your large concatenated

alignment into smaller files based on a partition file. If you don't have a partition file, you can

create one that defines blocks of sites to be split.

Process in Parallel: Once split, you can use the --cores option with the amas summary

command to process these smaller files in parallel, as described in the previous section.

Alternative Splitting: For simple splitting without a partition file, you can use standard

command-line tools like split to break the large file into smaller pieces based on line count or

file size.[4][5][6]

Frequently Asked Questions (FAQs)
Q1: How does AMAS's parallel processing work, and which commands support it?

A1: AMAS utilizes parallel processing to speed up the parsing of input files and the calculation

of summary statistics.[3] This feature is activated with the -c or --cores flag. It is important to

note that as of the current versions, the concat command's concatenation step itself is not

parallelized, but the initial parsing of the input files for concatenation can be. The primary

benefit of the --cores flag is seen with the summary command when working with a large

number of input files.[3]
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Q2: What are the main functions of AMAS for handling large datasets?

A2: AMAS offers several functions that are particularly well-suited for large-scale phylogenomic

analyses:

concat: Concatenates multiple sequence alignments.[7][8]

convert: Converts between popular alignment formats (FASTA, PHYLIP, NEXUS).[7][8]

summary: Calculates various alignment statistics, such as alignment length, number of taxa,

missing data, and parsimony informative sites.[7][8]

split: Splits a concatenated alignment into separate files based on a partition file.[7][8]

remove: Removes specified taxa from an alignment.[7][8]

Q3: Is AMAS faster than other tools for concatenating large alignment files?

A3: Yes, benchmark studies have shown that AMAS significantly outperforms other popular

tools like FASconCAT-G and Phyutility in concatenation speed, in some cases by a factor of 30

or more.[7][9]

Q4: Can I use AMAS as a Python package for more complex workflows?

A4: Yes, AMAS can be imported as a Python package. This allows for greater flexibility in

scripting custom bioinformatics pipelines and directly manipulating alignment data within

Python. The core functionalities available on the command line are also accessible through the

Python interface.[7][10]

Data Presentation
AMAS Performance Benchmarks for Concatenation
The following table summarizes the performance of AMAS compared to other tools on various

large datasets, as presented in the original AMAS publication.
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Dataset
Number of
Loci

AMAS
(Single
Core)

AMAS (12
Cores)

Phyutility
FASconCAT
-G

Johnson et

al. (2013)
5,214 < 2 seconds ~1 second ~10 minutes

> 500

seconds

Jarvis et al.

(2014)
8,295 < 18 seconds ~8 seconds > 3 hours Crashed

Data sourced from Borowiec, M.L. 2016. AMAS: a fast tool for alignment manipulation and

computing of summary statistics. PeerJ 4:e1660.[7][9]

Experimental Protocols
The performance benchmarks cited above were conducted on a desktop computer with a 12-

core Intel i7-4930K CPU at 3.40 GHz and 32 GB of RAM, running Ubuntu 12.04 LTS.[9] The

Unix time -p command was used to measure execution times.[9] The datasets used were from

published phylogenomic studies and varied in the number of taxa and loci.[7]

Visualizations
Optimized Workflow for Processing a Large Number of
Alignments
The following diagram illustrates a recommended workflow for efficiently processing a large

number of individual alignment files using AMAS, particularly when encountering the

"Argument list too long" error.

Initial State Processing Steps Final Output

Many individual
alignment files
in one directory

1. Split files into
multiple subdirectories

2. Run AMAS concat
on each subdirectory

3. Concatenate the
intermediate files

Final concatenated
alignment file
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Caption: Workflow for handling a large number of alignment files.

Logical Workflow for Optimizing AMAS Operations
This diagram outlines the decision-making process for optimizing different AMAS tasks based

on the nature of the input data.

Caption: Decision tree for optimizing AMAS usage.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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